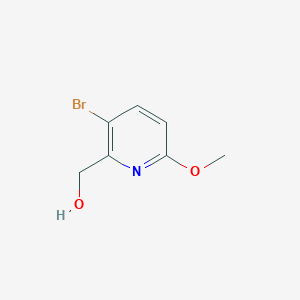

(3-Bromo-6-methoxypyridin-2-yl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3-bromo-6-methoxypyridin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO2/c1-11-7-3-2-5(8)6(4-10)9-7/h2-3,10H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNRPOELSJDDLSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=C(C=C1)Br)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80472185 | |

| Record name | (3-Bromo-6-methoxypyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80472185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

623942-84-7 | |

| Record name | (3-Bromo-6-methoxypyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80472185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to (3-Bromo-6-methoxypyridin-2-yl)methanol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

(3-Bromo-6-methoxypyridin-2-yl)methanol is a substituted pyridine derivative that serves as a valuable intermediate in the synthesis of complex heterocyclic compounds. Its unique arrangement of a bromo group, a methoxy group, and a hydroxymethyl group on the pyridine ring provides multiple reactive sites for chemical modification, making it a versatile building block in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its chemical properties, outlines a general synthetic approach, and discusses its potential applications, particularly in the development of kinase inhibitors.

Core Chemical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and use in chemical reactions.

| Property | Value | Source |

| CAS Number | 623942-84-7 | [1] |

| Molecular Formula | C₇H₈BrNO₂ | [2] |

| Molecular Weight | 218.05 g/mol | [2] |

| Boiling Point | 282.658 °C at 760 mmHg | [2] |

| Appearance | Not specified, likely a solid or liquid | [3] |

| Purity | Typically ≥95% | [3] |

| Storage | Refrigerator, under inert atmosphere | [3] |

Synthesis and Purification

A plausible synthetic route, based on the synthesis of similar compounds such as (2-Bromo-4-methoxypyridin-3-yl)methanol, would likely involve a multi-step process starting from a suitable pyridine precursor.[4]

General Experimental Protocol (Hypothetical)

Step 1: Synthesis of the Precursor Aldehyde

A potential precursor, 3-bromo-6-methoxy-pyridine-2-carboxaldehyde, could be synthesized from a suitable starting material like 2,5-dibromo-6-methoxypyridine. This would likely involve a metal-halogen exchange reaction followed by formylation.

-

Reaction: To a solution of the starting pyridine in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF) at low temperature (-78 °C), a strong base such as n-butyllithium (n-BuLi) would be added dropwise to facilitate the metal-halogen exchange.

-

Formylation: Following the metalation, an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), would be introduced to the reaction mixture.

-

Work-up: The reaction would then be quenched with a saturated aqueous solution of ammonium chloride or sodium bicarbonate and the product extracted with an organic solvent.

Step 2: Reduction to the Methanol

The resulting aldehyde would then be reduced to the target alcohol, this compound.

-

Reduction: The crude aldehyde would be dissolved in a suitable solvent, such as a mixture of dichloromethane and ethanol. A reducing agent, typically sodium borohydride (NaBH₄), would be added portion-wise at room temperature.[4]

-

Monitoring: The progress of the reaction would be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction would be quenched with water, and the product extracted with an organic solvent like ethyl acetate. The combined organic layers would be washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

Purification:

The crude this compound would likely be purified using silica gel column chromatography.[5] The choice of eluent would depend on the polarity of the compound, but a mixture of hexane and ethyl acetate is a common starting point for similar molecules.

The following diagram illustrates a generalized workflow for the synthesis and purification of substituted pyridinylmethanols.

Reactivity and Applications in Drug Discovery

This compound is a key intermediate in the synthesis of more complex molecules, primarily due to the reactivity of its functional groups.[2]

-

Hydroxymethyl Group: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, or it can be a site for ether or ester formation.

-

Bromo Group: The bromine atom is susceptible to a variety of cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig amination, allowing for the introduction of diverse substituents at this position.

-

Methoxy Group: The methoxy group can potentially be cleaved to reveal a hydroxyl group, providing another point for functionalization.

The presence of these functional groups makes this compound particularly useful in the construction of heterocyclic scaffolds for drug candidates. One of the most significant applications of methoxypyridine-containing compounds is in the development of protein kinase inhibitors .[1] Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. Small molecule inhibitors that target the ATP-binding site of kinases are a major class of modern therapeutics.

While no specific biological activity or signaling pathway involvement has been documented for this compound itself, its structural motifs are found in known kinase inhibitors. The pyridine core can mimic the adenine ring of ATP and form key hydrogen bonds with the hinge region of the kinase domain. The substituents at the 3- and 6-positions can be elaborated to occupy adjacent hydrophobic pockets, thereby increasing potency and selectivity.

The diagram below illustrates the general logic of how a fragment like this compound could be utilized in a fragment-based drug design approach to develop a kinase inhibitor.

Safety and Handling

Substituted bromopyridines should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Although a detailed Material Safety Data Sheet (MSDS) for this specific compound is not widely available, related compounds are known to be harmful if swallowed, and may cause skin, eye, and respiratory irritation.[3]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery. Its strategic placement of reactive functional groups on a pyridine scaffold makes it an attractive starting point for the synthesis of complex heterocyclic molecules, particularly for the development of targeted therapies such as protein kinase inhibitors. While detailed biological data for this specific compound is lacking in public literature, its structural features suggest it will continue to be a compound of interest for medicinal chemists. Further research into its synthesis and biological evaluation is warranted to fully explore its potential.

References

In-Depth Technical Guide: (3-Bromo-6-methoxypyridin-2-yl)methanol (CAS No. 623942-84-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (3-Bromo-6-methoxypyridin-2-yl)methanol, a key intermediate in pharmaceutical and chemical synthesis. The document details its chemical and physical properties, outlines a standard synthesis protocol, and presents its primary applications in research and development.

Chemical and Physical Properties

This compound is a substituted pyridine derivative valued for its utility as a building block in the synthesis of complex organic molecules. Its bromine and methoxy functional groups, along with the hydroxymethyl moiety, provide multiple reaction sites for further chemical transformations.

| Property | Value | Source |

| CAS Number | 623942-84-7 | [1][2][3][4][5] |

| Molecular Formula | C₇H₈BrNO₂ | [1][2][3][4] |

| Molecular Weight | 218.05 g/mol | [1][2] |

| Boiling Point | 282.658 °C at 760 mmHg |

Synthesis

The primary route for the synthesis of this compound involves the reduction of its corresponding aldehyde, 3-Bromo-6-methoxy-2-pyridinecarboxaldehyde (CAS No. 269058-49-3).[6][7] This transformation is a standard procedure in organic chemistry.

Experimental Protocol: Reduction of 3-Bromo-6-methoxy-2-pyridinecarboxaldehyde

Materials:

-

3-Bromo-6-methoxy-2-pyridinecarboxaldehyde

-

Methanol (or another suitable alcohol solvent)

-

Sodium borohydride (NaBH₄)

-

Deionized water

-

Dichloromethane (or other suitable extraction solvent)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolution: Dissolve 3-Bromo-6-methoxy-2-pyridinecarboxaldehyde in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Reducing Agent: Slowly add sodium borohydride to the stirred solution in small portions. The molar equivalent of the reducing agent should be carefully calculated, typically in slight excess.

-

Reaction: Allow the reaction to stir at 0 °C for a specified time (e.g., 1-2 hours) and then warm to room temperature, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, cautiously quench the reaction by the slow addition of deionized water.

-

Solvent Removal: Remove the methanol from the mixture using a rotary evaporator.

-

Extraction: Extract the aqueous residue with a suitable organic solvent such as dichloromethane multiple times.

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be further purified by column chromatography on silica gel if necessary.

Synthesis Workflow

Caption: Synthesis of the target compound via reduction of the corresponding aldehyde.

Applications in Research and Development

This compound serves as a crucial intermediate in the synthesis of more complex molecules with potential biological activity.[3] Its structural features allow for its incorporation into a variety of molecular scaffolds.

-

Pharmaceutical Intermediate: It is primarily used in drug discovery and development. The bromine atom provides a site for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig couplings), enabling the formation of carbon-carbon and carbon-heteroatom bonds. The hydroxymethyl group can be further modified or used as a linking point.

-

Fragment for Kinase Inhibitors: This compound has been identified as a key fragment for the construction of kinase inhibitors.[3] Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is implicated in diseases such as cancer.

-

Heterocyclic Chemistry: It is a valuable building block in the synthesis of various heterocyclic compounds, which are prevalent in medicinal chemistry and materials science.[3]

Spectroscopic and Analytical Data

At present, publicly available, peer-reviewed spectroscopic data (¹H NMR, ¹³C NMR, MS, IR) for this compound is limited. Researchers utilizing this compound would need to perform their own analytical characterization to confirm its identity and purity. A commercial supplier, Ambeed, provides access to NMR, HPLC, and LC-MS data for this compound upon request.[4]

Safety and Handling

Detailed safety information, including hazard statements and precautionary measures, should be obtained from the Safety Data Sheet (SDS) provided by the supplier. As with all laboratory chemicals, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

References

- 1. This compound;623942-84-7 [abichem.com]

- 2. 623942-84-7 this compound AKSci W7444 [aksci.com]

- 3. China CAS 623942-84-7 | this compound Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]

- 4. 623942-84-7 | this compound | Bromides | Ambeed.com [ambeed.com]

- 5. This compound-景明化工股份有限公司 [echochemical.com]

- 6. 3-BroMo-6-Methoxy-2-pyridinecarboxaldehyde | 269058-49-3 [chemicalbook.com]

- 7. 3-BroMo-6-Methoxy-2-pyridinecarboxaldehyde CAS#: 269058-49-3 [amp.chemicalbook.com]

An In-depth Technical Guide to (3-Bromo-6-methoxypyridin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Bromo-6-methoxypyridin-2-yl)methanol is a halogenated and methoxy-substituted pyridine derivative. This class of compounds is of significant interest in medicinal chemistry and drug discovery due to the versatile reactivity of the pyridine scaffold and the potential for diverse biological activities. The presence of a bromine atom, a methoxy group, and a hydroxymethyl group provides multiple points for further chemical modification, making it a valuable building block in the synthesis of more complex molecules. Notably, pyridine-based structures are integral to numerous pharmacologically active agents, including kinase inhibitors used in oncology. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of this compound.

Chemical Identity and Structure

The IUPAC name for the compound is This compound . Its chemical structure is characterized by a pyridine ring substituted at the 2-, 3-, and 6-positions with a hydroxymethyl, a bromo, and a methoxy group, respectively.

Chemical Structure:

Figure 1: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in experimental settings.

| Property | Value | Reference |

| IUPAC Name | This compound | N/A |

| CAS Number | 623942-84-7 | [1] |

| Molecular Formula | C₇H₈BrNO₂ | [2] |

| Molecular Weight | 218.05 g/mol | [2] |

| Boiling Point | 282.658 °C at 760 mmHg | [2] |

| Appearance | Inferred to be a solid or liquid at room temperature | N/A |

Synthesis

Hypothetical Experimental Protocol:

A potential synthesis could involve the selective bromination and subsequent hydroxymethylation of a suitable methoxypyridine precursor. For instance, starting from a 6-methoxypicoline, a bromination step could introduce the bromine atom at the 3-position, followed by oxidation of the methyl group to a hydroxymethyl group.

Logical Workflow for a Potential Synthesis:

Figure 2: A logical workflow for a potential synthesis of this compound.

Potential Biological Activity and Signaling Pathways

While direct experimental evidence for the biological activity of this compound is limited, the pyridine scaffold is a well-established pharmacophore in many kinase inhibitors.[3][4] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.

PIM-1 Kinase Inhibition:

One of the prominent kinase families targeted by pyridine derivatives is the PIM kinase family (PIM-1, PIM-2, and PIM-3), which are serine/threonine kinases involved in cell survival and proliferation.[5] The inhibitory mechanism of many small molecules, including pyridine derivatives, often involves competitive binding to the ATP-binding pocket of the kinase. This prevents the phosphorylation of downstream substrates, thereby blocking the signaling cascade.

The general mechanism of PIM-1 kinase inhibition by a pyridine-based inhibitor is depicted in the following signaling pathway diagram.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound [myskinrecipes.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Crystal Structure of Pim1 Kinase in Complex with a Pyrido[4,3-D]Pyrimidine Derivative Suggests a Unique Binding Mode | PLOS One [journals.plos.org]

(3-Bromo-6-methoxypyridin-2-yl)methanol molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the chemical compound (3-Bromo-6-methoxypyridin-2-yl)methanol, a key intermediate in pharmaceutical and chemical synthesis. Its structural features, including a bromine atom and a hydroxymethyl group, offer versatile sites for molecular modification, rendering it a valuable building block in the development of novel therapeutics, particularly in the construction of complex heterocyclic compounds and as a fragment for kinase inhibitors.[1]

Physicochemical Properties

The fundamental molecular characteristics of this compound are summarized below. These properties are essential for reaction planning, analytical method development, and computational modeling.

| Identifier | Value | Source |

| Molecular Formula | C₇H₈BrNO₂ | [2][3] |

| Molecular Weight | 218.05 g/mol | [2][3] |

| IUPAC Name | This compound | |

| CAS Number | 623942-84-7 | [1] |

Synthesis and Characterization

While specific, detailed experimental protocols for the synthesis of this compound are proprietary and vary by manufacturer, a general synthetic approach can be conceptualized. The synthesis of related pyridine derivatives often involves multi-step processes that may include:

-

Ring Formation: Construction of the pyridine core.

-

Functional Group Introduction: Sequential or directed introduction of the bromo, methoxy, and hydroxymethyl groups. This can involve halogenation, nucleophilic substitution, and reduction of a corresponding aldehyde or carboxylic acid.

Characterization of the final product typically relies on a combination of spectroscopic and chromatographic techniques to confirm its identity and purity. These methods include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure by analyzing the magnetic properties of atomic nuclei.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight and provide further structural information.

Logical Relationship in a Synthetic Context

The following diagram illustrates a conceptual workflow for the quality control and downstream application of this compound in a research and development setting.

References

(3-Bromo-6-methoxypyridin-2-yl)methanol synthesis from starting materials

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a proposed synthetic pathway for the preparation of (3-bromo-6-methoxypyridin-2-yl)methanol, a valuable heterocyclic building block in pharmaceutical and materials science research. Due to the absence of a directly published, comprehensive synthesis protocol, this guide presents a scientifically grounded, two-step approach derived from analogous and well-established chemical transformations. The proposed route commences with the synthesis of the key intermediate, 3-bromo-6-methoxypyridine-2-carbaldehyde, from commercially available starting materials, followed by its reduction to the target alcohol.

Proposed Synthetic Pathway

The synthesis of this compound can be logically approached in two primary stages:

-

Ortho-formylation of 2-Bromo-6-methoxypyridine: This step involves the regioselective introduction of a formyl group at the C3 position of the pyridine ring to yield 3-bromo-6-methoxypyridine-2-carbaldehyde. This is achieved through a directed ortho-metalation reaction.

-

Reduction of 3-Bromo-6-methoxypyridine-2-carbaldehyde: The intermediate aldehyde is then reduced to the corresponding primary alcohol, this compound, using a standard reducing agent.

Figure 1: Proposed two-step synthesis of this compound.

Experimental Protocols

The following protocols are based on established procedures for similar chemical transformations and are proposed for the synthesis of the target molecule.

Step 1: Synthesis of 3-Bromo-6-methoxypyridine-2-carbaldehyde (Proposed)

This procedure is adapted from the ortho-formylation of a similar bromo-methoxypyridine derivative[1].

Reaction:

Reagents and Conditions:

| Reagent/Parameter | Molar Ratio/Value | Notes |

| 2-Bromo-6-methoxypyridine | 1.0 eq | Starting material. |

| 2,2,6,6-Tetramethylpiperidine | 1.1 eq | Forms the bulky, non-nucleophilic base, LTMP. |

| n-Butyllithium (n-BuLi) | 1.1 eq | In hexanes. |

| N,N-Dimethylformamide (DMF) | 1.2 eq | Formylating agent. |

| Tetrahydrofuran (THF) | Anhydrous | Solvent. |

| Temperature | -78 °C to room temp. | Reaction is conducted at low temperatures. |

| Atmosphere | Inert (Argon or Nitrogen) | To prevent quenching of the organolithium species. |

Procedure:

-

To a solution of 2,2,6,6-tetramethylpiperidine (1.1 eq) in anhydrous tetrahydrofuran (THF) at -20 °C under an inert atmosphere, add n-butyllithium (1.1 eq) dropwise.

-

Stir the mixture for 30 minutes at -20 °C to form the lithium tetramethylpiperidide (LTMP) base.

-

Cool the solution to -78 °C.

-

Add a solution of 2-bromo-6-methoxypyridine (1.0 eq) in anhydrous THF dropwise to the LTMP solution.

-

Stir the resulting mixture at -78 °C for 1 hour to ensure complete lithiation at the 3-position.

-

Add N,N-dimethylformamide (DMF, 1.2 eq) dropwise and continue stirring at -78 °C for an additional 30 minutes.

-

Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

-

Allow the mixture to warm to room temperature.

-

Extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 3-bromo-6-methoxypyridine-2-carbaldehyde.

Step 2: Synthesis of this compound

This protocol is adapted from the reduction of a similar substituted pyridine aldehyde[1].

Reaction:

Reagents and Conditions:

| Reagent/Parameter | Molar Ratio/Value | Notes |

| 3-Bromo-6-methoxypyridine-2-carbaldehyde | 1.0 eq | Intermediate from Step 1. |

| Sodium borohydride (NaBH4) | 1.5 eq | Reducing agent. |

| Methanol | Anhydrous | Solvent. |

| Temperature | 0 °C to room temp. | Initial cooling to control the reaction rate. |

Procedure:

-

Dissolve 3-bromo-6-methoxypyridine-2-carbaldehyde (1.0 eq) in anhydrous methanol in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (NaBH4, 1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours, or until TLC analysis indicates the complete consumption of the starting aldehyde.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Data Presentation

Table 1: Summary of Proposed Reaction Yields and Purity

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Proposed Yield (%) | Purity (%) |

| 3-Bromo-6-methoxypyridine-2-carbaldehyde | C₇H₆BrNO₂ | 216.03 | 60-75 (estimated) | >95 (after chromatography) |

| This compound | C₇H₈BrNO₂ | 218.05 | 85-95 (estimated) | >98 (after purification) |

Note: Yields are estimated based on analogous reactions reported in the literature and may vary depending on experimental conditions and scale.

Logical Workflow Diagram

Figure 2: Detailed experimental workflow for the synthesis of this compound.

References

Commercial Availability and Sourcing of (3-Bromo-6-methoxypyridin-2-yl)methanol: A Technical Guide for Researchers

For researchers and professionals engaged in drug development and organic synthesis, the accessibility of key chemical intermediates is paramount. This technical guide provides an in-depth overview of the commercial suppliers and current pricing for (3-Bromo-6-methoxypyridin-2-yl)methanol, a valuable building block in medicinal chemistry.

Summary of Commercial Suppliers and Pricing

This compound, identified by the CAS number 623942-84-7, is available from a range of chemical suppliers. The offerings vary in terms of purity, quantity, and price, catering to diverse research and development needs. Below is a compiled table summarizing the available data from prominent suppliers.

| Supplier | Catalog Number | Purity | Quantity | Price (USD) |

| Alfa Chemical | - | High Purity (in stock) | Bulk quantities available | Contact for quote |

| Ambeed | AMBH303C4292 | - | - | Contact for quote |

| MOLBASE | - | ≥95% | 1g | Contact for quote |

| MySkinRecipes | 117975 | ≥95% | 100mg | ~$19.50 |

| ≥95% | 250mg | ~$37.00 | ||

| ≥95% | 1g | ~$84.00 | ||

| ≥95% | 5g | ~$290.00 | ||

| Novachemistry | NVC061902 | >97% | - | Contact for quote |

| Sunway Pharm Ltd | CB48286 | - | - | Contact for quote |

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information. Prices from MySkinRecipes were converted from THB to USD and are approximate.

Synthesis and Experimental Protocols

A representative, though not identical, procedure for the synthesis of a substituted bromopyridine involves the reaction of a pyridine derivative with a brominating agent in a suitable solvent. The hydroxymethyl group can then be introduced via various methods, such as the reduction of a corresponding aldehyde or carboxylic acid. Researchers should consult relevant synthetic chemistry literature for detailed methodologies and adapt them to the specific requirements of synthesizing this compound.

Experimental Workflow and Logical Relationships

To aid in the conceptualization of sourcing and utilizing this chemical, the following diagrams illustrate a typical workflow for a researcher.

Caption: A typical procurement workflow for acquiring research chemicals.

The following diagram illustrates a simplified logical relationship in a potential synthetic application of the target compound.

Caption: Simplified representation of a synthetic pathway utilizing the title compound.

Technical Guide on the Safe Handling of (3-Bromo-6-methoxypyridin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) for (3-Bromo-6-methoxypyridin-2-yl)methanol (CAS No. 623942-84-7) was publicly available at the time of this writing. The following guide has been compiled based on data from SDSs of structurally analogous compounds. It is imperative to treat this compound with the precautions outlined for similarly hazardous materials and to conduct a thorough risk assessment before handling.

Hazard Identification and Classification

Based on analogous compounds, this compound is anticipated to be classified as hazardous. The primary concerns are acute oral toxicity, skin irritation, serious eye irritation, and respiratory tract irritation.

GHS Hazard Classification (Anticipated)

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation |

Signal Word: Warning

Hazard Pictograms:

Physical and Chemical Properties

Quantitative data for the target compound is limited. The following table includes data for structurally similar compounds to provide an estimate of its properties.

| Property | (3-Bromopyridin-2-yl)methanol | (3-Bromo-6-methylpyridin-2-yl)methanol | (6-Bromopyridin-2-yl)methanol |

| CAS Number | 52378-64-0 | 1379316-16-1 | 33674-96-3 |

| Molecular Formula | C₆H₆BrNO | C₇H₈BrNO | C₆H₆BrNO |

| Molecular Weight | 188.02 g/mol [1] | 202.05 g/mol | 188.02 g/mol [2] |

| Physical Form | Not specified | Liquid[3] | Solid |

| Melting Point | Not available | Not available | 34-39 °C[4] |

| Boiling Point | Not available | Not available | 246 °C[4] |

Handling and Storage

Proper handling and storage procedures are crucial to minimize exposure and ensure laboratory safety.

Safe Handling

-

Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood.[5] Ensure that an eyewash station and safety shower are readily accessible.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[6]

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.[6] Change gloves immediately if they become contaminated.

-

Respiratory Protection: If working outside of a fume hood or if dusts/aerosols may be generated, use a NIOSH-approved respirator with an appropriate cartridge.[6]

-

-

Hygiene Measures: Avoid contact with skin, eyes, and clothing. Do not breathe dust, fumes, or vapors. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage

-

Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][6] Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5]

-

Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[5]

First-Aid Measures

In the event of exposure, immediate medical attention is necessary.

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[7] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[7] Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |

Fire-Fighting and Accidental Release Measures

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]

-

Specific Hazards: During a fire, irritating and toxic gases such as carbon oxides, nitrogen oxides, and hydrogen bromide may be generated.

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (see Section 3.1). Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable, labeled container for disposal.

Toxicological Information

Detailed toxicological data for this compound is not available. The information below is based on the GHS classifications of analogous compounds.

| Toxicity Endpoint | Anticipated Effect |

| Acute Oral Toxicity | Harmful if swallowed.[5] |

| Skin Corrosion/Irritation | Causes skin irritation.[5] |

| Serious Eye Damage/Irritation | Causes serious eye irritation.[5] |

| Respiratory/Skin Sensitization | No data available. |

| Germ Cell Mutagenicity | No data available. |

| Carcinogenicity | No data available. |

| Reproductive Toxicity | No data available. |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[5] |

| Specific Target Organ Toxicity (Repeated Exposure) | No data available. |

| Aspiration Hazard | No data available. |

Disposal Considerations

Dispose of this chemical and its container in accordance with local, regional, and national regulations. Do not allow it to enter drains or waterways.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the logical workflow for handling and responding to incidents involving this compound.

Caption: Workflow for the safe handling of this compound.

Caption: Logical workflow for emergency response to an exposure incident.

References

- 1. (3-Bromopyridin-2-yl)methanol | C6H6BrNO | CID 14022521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (6-Bromopyridin-2-yl)methanol | C6H6BrNO | CID 3517811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (3-Bromo-6-methylpyridin-2-yl)methanol | 1379316-16-1 [sigmaaldrich.com]

- 4. (6-溴-吡啶-2-基)甲醇 96% | Sigma-Aldrich [sigmaaldrich.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. synquestlabs.com [synquestlabs.com]

- 7. asrc.gc.cuny.edu [asrc.gc.cuny.edu]

An In-depth Technical Guide to the Solubility and Stability of (3-Bromo-6-methoxypyridin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Physicochemical Properties (Predicted and Analogous Data)

Quantitative experimental data for the target compound is not currently published. However, by examining structurally similar compounds, we can infer certain physicochemical properties that will influence its solubility and stability.

Table 1: Predicted and Analogous Physicochemical Properties

| Property | Predicted/Analogous Value | Rationale/Source |

| Molecular Formula | C₇H₈BrNO₂ | - |

| Molecular Weight | 218.05 g/mol | - |

| Appearance | Likely a solid at room temperature | Based on similar substituted pyridinemethanols. |

| Melting Point | Not available | - |

| pKa | Not available | The pyridine nitrogen will be weakly basic. |

| LogP | Not available | The presence of the bromo and methoxy groups suggests moderate lipophilicity. |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical determinant of its bioavailability and formulation feasibility. It is essential to determine its solubility in a range of aqueous and organic solvents.

Predicted Solubility Behavior

Based on its structure, (3-Bromo-6-methoxypyridin-2-yl)methanol is expected to exhibit limited aqueous solubility due to the hydrophobic nature of the brominated pyridine ring. The presence of the hydroxyl and methoxy groups may impart some polarity, but overall, it is likely to be more soluble in organic solvents.

Experimental Determination of Solubility

To quantitatively assess the solubility, both kinetic and thermodynamic assays are recommended.

Table 2: Illustrative Solubility Data Table

| Solvent/Medium | Solubility Type | Temperature (°C) | Solubility (µg/mL) | Method |

| Water | Thermodynamic | 25 | Data to be determined | Shake-Flask |

| Phosphate Buffered Saline (pH 7.4) | Thermodynamic | 37 | Data to be determined | Shake-Flask |

| 0.1 N HCl (pH 1.2) | Thermodynamic | 37 | Data to be determined | Shake-Flask |

| Dimethyl Sulfoxide (DMSO) | Kinetic | 25 | Data to be determined | Nephelometry |

| Ethanol | Kinetic | 25 | Data to be determined | Nephelometry |

Stability Profile

Stability testing is crucial to understand how the quality of a substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[1] These studies are essential for determining appropriate storage conditions and shelf-life.

Potential Degradation Pathways

Substituted pyridines can be susceptible to oxidation, particularly at the nitrogen atom. The presence of a benzylic-like alcohol introduces a potential site for oxidation to the corresponding aldehyde or carboxylic acid. Hydrolysis of the methoxy group is also a possibility under extreme pH and temperature conditions.

Forced Degradation Studies

Forced degradation (stress testing) is undertaken to identify the likely degradation products and to establish the intrinsic stability of the molecule.[2]

Table 3: Forced Degradation Study Conditions and Expected Observations

| Stress Condition | Typical Parameters | Potential Degradation Products | Analytical Method |

| Acid Hydrolysis | 0.1 N HCl at 60°C for 24h | Hydrolysis of methoxy group | HPLC-UV/MS |

| Base Hydrolysis | 0.1 N NaOH at 60°C for 24h | Potential rearrangement or decomposition | HPLC-UV/MS |

| Oxidation | 3% H₂O₂ at RT for 24h | Oxidation of alcohol to aldehyde/acid, N-oxidation | HPLC-UV/MS |

| Thermal Degradation | 80°C for 48h | General decomposition | HPLC-UV/MS |

| Photostability | ICH Q1B conditions | Photolytic degradation products | HPLC-UV/MS |

Long-Term Stability Studies

Long-term stability studies under ICH recommended conditions are necessary to establish a re-test period or shelf life.[3][4][5]

Table 4: ICH Stability Study Plan

| Study Type | Storage Condition | Testing Time Points |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 0, 3, 6, 9, 12, 18, 24, 36 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 0, 6, 9, 12 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 0, 3, 6 months |

Experimental Protocols

Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound.

Protocol:

-

Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.

-

Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the suspension to settle.

-

Filter the supernatant through a 0.45 µm filter to remove undissolved solid.

-

Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.

-

Perform the experiment in triplicate to ensure accuracy.

References

Spectroscopic and Synthetic Profile of (3-Bromo-6-methoxypyridin-2-yl)methanol: A Technical Guide

For immediate release: This technical document provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic protocol for (3-Bromo-6-methoxypyridin-2-yl)methanol (CAS No. 623942-84-7). This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The compound, with the molecular formula C₇H₈BrNO₂ and a molecular weight of 218.05 g/mol , is a valuable building block in the synthesis of complex pharmaceutical intermediates.[1][2]

Predicted Spectroscopic Data

Due to the limited availability of directly published spectra for this compound, the following data tables are compiled based on the analysis of structurally related compounds. These predictions serve as a guideline for the characterization of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The expected proton NMR spectrum in a solvent like CDCl₃ would likely exhibit signals corresponding to the two aromatic protons on the pyridine ring, the methylene protons of the methanol group, the hydroxyl proton, and the methoxy protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.6 - 7.8 | Doublet | 1H | H-4 |

| ~ 6.8 - 7.0 | Doublet | 1H | H-5 |

| ~ 4.8 - 5.0 | Singlet/Doublet | 2H | -CH₂OH |

| ~ 4.0 - 4.2 | Singlet | 3H | -OCH₃ |

| Variable | Broad Singlet | 1H | -OH |

¹³C NMR (Carbon-13 NMR): The carbon spectrum is predicted to show seven distinct signals corresponding to the five carbons of the pyridine ring, the methylene carbon, and the methoxy carbon.

| Chemical Shift (δ) ppm | Assignment |

| ~ 160 - 165 | C-6 |

| ~ 155 - 160 | C-2 |

| ~ 140 - 145 | C-4 |

| ~ 115 - 120 | C-3 |

| ~ 110 - 115 | C-5 |

| ~ 60 - 65 | -CH₂OH |

| ~ 53 - 56 | -OCH₃ |

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the O-H, C-H, C=N, C=C, and C-O functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Broad | O-H stretch (alcohol) |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2950 - 2850 | Medium | Aliphatic C-H stretch |

| 1600 - 1550 | Strong | C=N/C=C stretch (pyridine ring) |

| 1470 - 1430 | Strong | C=C stretch (pyridine ring) |

| 1250 - 1200 | Strong | Aryl C-O stretch (methoxy) |

| 1050 - 1000 | Strong | C-O stretch (primary alcohol) |

Mass Spectrometry (MS)

The mass spectrum is anticipated to display a characteristic isotopic pattern for a bromine-containing compound, with two major peaks for the molecular ion [M]⁺ and [M+2]⁺ of nearly equal intensity.

| m/z | Interpretation |

| 217 / 219 | Molecular ion peak [M]⁺ / [M+2]⁺ |

| 186 / 188 | [M - CH₂OH]⁺ |

| 172 / 174 | [M - OCH₃ - H]⁺ |

| 108 | [M - Br - OCH₃]⁺ |

Experimental Protocols

The following is a proposed synthetic protocol for this compound, derived from established methods for the synthesis of similar pyridine derivatives.

Synthesis of this compound

This synthesis can be envisioned as a multi-step process starting from a suitable pyridine precursor. A plausible route involves the bromination of a 6-methoxypyridin-2-yl)methanol precursor or the reduction of a corresponding carboxylic acid or aldehyde.

Step 1: Synthesis of 6-methoxypyridine-2-carbaldehyde (Example Precursor)

A solution of 6-methoxypyridine-2-carbonitrile in an appropriate solvent is subjected to reduction using a reagent like Diisobutylaluminium hydride (DIBAL-H) at low temperatures to yield the corresponding aldehyde.

Step 2: Bromination of 6-methoxypyridine-2-carbaldehyde

The aldehyde from the previous step is dissolved in a suitable solvent and treated with a brominating agent such as N-Bromosuccinimide (NBS) in the presence of a radical initiator or under photochemical conditions to achieve regioselective bromination at the 3-position of the pyridine ring.

Step 3: Reduction to this compound

The resulting 3-bromo-6-methoxypyridine-2-carbaldehyde is then reduced to the target alcohol. This can be achieved using a mild reducing agent like sodium borohydride (NaBH₄) in an alcoholic solvent. The reaction mixture is stirred at room temperature until completion.

Work-up and Purification:

Following the reduction, the reaction is quenched, and the product is extracted into an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified using column chromatography on silica gel to afford pure this compound.

Characterization:

The structure and purity of the final compound are confirmed by the spectroscopic methods detailed above (NMR, IR, and MS).

Visualized Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized chemical compound.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

References

The Strategic Application of (3-Bromo-6-methoxypyridin-2-yl)methanol in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(3-Bromo-6-methoxypyridin-2-yl)methanol , a strategically functionalized pyridine derivative, has emerged as a valuable building block in medicinal chemistry. Its unique substitution pattern, featuring a reactive bromine atom, a methoxy group, and a hydroxymethyl moiety, offers a versatile platform for the synthesis of complex molecular architectures with significant therapeutic potential. This technical guide elucidates the core applications of this compound, focusing on its role in the development of kinase inhibitors and other targeted therapies.

Core Chemical Attributes and Reactivity

This compound (CAS 623942-84-7) is a key pharmaceutical intermediate.[1][2] The bromine atom at the 3-position serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, while the hydroxymethyl group at the 2-position and the methoxy group at the 6-position provide opportunities for further functionalization and can participate in crucial hydrogen bonding interactions within the active sites of biological targets.[1][3]

| Property | Value | Source |

| Molecular Formula | C₇H₈BrNO₂ | [2] |

| Molecular Weight | 218.05 g/mol | [2] |

| Boiling Point | 282.658°C at 760 mmHg | [2] |

| Storage | Room temperature, under inert gas | [2] |

Application in the Synthesis of Kinase Inhibitors

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention.[3] The pyridine scaffold is a privileged structure in medicinal chemistry, known to interact with the ATP-binding site of numerous kinases.[3] this compound serves as a crucial starting material for the generation of libraries of potential kinase inhibitors.[1]

The primary synthetic strategies involve the modification of the pyridine core through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions allow for the introduction of a wide array of aryl, heteroaryl, or amino groups at the 3-position, enabling the exploration of the chemical space around the pyridine core to optimize interactions with the target kinase.[3]

Experimental Protocol: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds. The following is a general protocol for the coupling of a (3-bromo-6-methoxypyridin-2-yl) derivative with a boronic acid.

Materials:

-

This compound derivative (1.0 eq.)

-

Arylboronic acid (1.2 eq.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, 2.0 eq.)

-

Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)

Procedure:

-

To a flame-dried round-bottom flask, add the this compound derivative, arylboronic acid, base, and palladium catalyst.

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

-

Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.[3][4]

Experimental Protocol: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, which are prevalent in many biologically active compounds.[5]

Materials:

-

This compound derivative (1.0 eq.)

-

Amine (1.1 eq.)

-

Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

-

Ligand (e.g., BINAP, XPhos, 1-4 mol%)

-

Base (e.g., NaOtBu, 1.2 eq.)

-

Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

Procedure:

-

In a glovebox or under an inert atmosphere, combine the this compound derivative, palladium catalyst, ligand, and base in a dry Schlenk tube.

-

Add the anhydrous, degassed solvent, followed by the amine.

-

Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring for 4-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Once complete, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

References

- 1. China CAS 623942-84-7 | this compound Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]

- 2. This compound [myskinrecipes.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 7. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using (3-Bromo-6-methoxypyridin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a major focus of drug discovery efforts. The pyridine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of kinase inhibitors due to its ability to form key interactions within the ATP-binding site of these enzymes.

This document provides detailed application notes and protocols for the use of (3-Bromo-6-methoxypyridin-2-yl)methanol as a versatile starting material for the synthesis of novel kinase inhibitors. The strategic placement of the bromine atom at the 3-position allows for the introduction of diverse aryl and heteroaryl moieties through palladium-catalyzed cross-coupling reactions. The methoxy group at the 6-position can influence solubility and metabolic stability, while the methanol at the 2-position provides a handle for further functionalization to optimize potency and selectivity. These notes are intended to guide researchers in the development of potent and selective kinase inhibitors.[1][2][3]

Synthetic Strategy Overview

The general synthetic strategy involves a two-step process:

-

Modification of the Pyridine Core: A palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura coupling, is employed to introduce a variety of substituents at the 3-position of the pyridine ring. This allows for the exploration of the chemical space to identify moieties that can effectively interact with the target kinase.

-

Functionalization of the Methanol Group: The primary alcohol of the methanol group can be further modified, for example, through etherification or amination, to introduce additional points of interaction with the kinase active site or to modulate the physicochemical properties of the final compound.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with various boronic acids or esters.

Materials:

-

This compound (1.0 eq.)

-

Aryl or heteroaryl boronic acid/ester (1.2 eq.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.)

-

Base (e.g., K₂CO₃, 2.0 eq.)

-

Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware

-

Ethyl acetate, water, brine, anhydrous Na₂SO₄

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask, add this compound, the corresponding boronic acid or ester, palladium catalyst, and base.

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add the degassed solvent system.

-

Heat the reaction mixture to 90-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., Hexane/Ethyl Acetate gradient) to afford the desired coupled product.[3][4]

Protocol 2: General Procedure for Williamson Ether Synthesis

This protocol outlines a general method for the functionalization of the methanol group of the coupled products via Williamson ether synthesis.

Materials:

-

(3-Aryl/heteroaryl-6-methoxypyridin-2-yl)methanol (1.0 eq.)

-

Sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq.)

-

Alkyl halide (e.g., benzyl bromide, 1.2 eq.)

-

Anhydrous tetrahydrofuran (THF)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware

-

Saturated aqueous NH₄Cl solution, ethyl acetate, water, brine, anhydrous Na₂SO₄

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of sodium hydride in anhydrous THF.

-

Cool the suspension to 0 °C and add a solution of the (3-Aryl/heteroaryl-6-methoxypyridin-2-yl)methanol in anhydrous THF dropwise.

-

Allow the mixture to stir at 0 °C for 30 minutes.

-

Add the alkyl halide dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to afford the desired ether product.

Data Presentation

The following table summarizes hypothetical data for a series of kinase inhibitors synthesized from this compound, demonstrating the potential for this scaffold.

| Compound ID | R Group (from Suzuki Coupling) | R' Group (from Ether Synthesis) | Yield (%) | Target Kinase | IC50 (nM) |

| KI-001 | Phenyl | H | 85 | p38α | 150 |

| KI-002 | 4-Fluorophenyl | H | 82 | p38α | 95 |

| KI-003 | 4-Methylphenyl | H | 88 | p38α | 120 |

| KI-004 | 4-Fluorophenyl | Benzyl | 75 | p38α | 45 |

| KI-005 | 4-Fluorophenyl | Methyl | 78 | p38α | 80 |

Mandatory Visualization

Caption: Synthetic workflow for kinase inhibitors.

Caption: A representative MAP Kinase signaling pathway.

Protocol 3: Kinase Inhibition Assay (Example: p38α)

This protocol provides a general framework for assessing the inhibitory activity of the synthesized compounds against a specific kinase, such as p38α, using a luminescence-based assay.

Materials:

-

Synthesized kinase inhibitors

-

p38α enzyme

-

Substrate/ATP mixture

-

Luminescent kinase assay kit (e.g., ADP-Glo™)

-

Microplate reader

-

DMSO

-

Multi-well plates

Procedure:

-

Prepare serial dilutions of the synthesized compounds in DMSO.

-

Add the diluted compounds to the wells of a microplate. Include controls for "no enzyme" and "vehicle" (DMSO only).

-

Add the p38α enzyme to all wells except the "no enzyme" control.

-

Add the substrate/ATP mixture to initiate the reaction.

-

Incubate the plate at room temperature for 1 hour.

-

Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's protocol for the luminescent assay kit.

-

Measure the luminescence signal using a microplate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 values by fitting the data to a four-parameter logistic dose-response curve.[3][4]

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel kinase inhibitors. Its amenability to modification via robust synthetic methods like the Suzuki-Miyaura coupling allows for the systematic exploration of chemical space to identify potent and selective inhibitors against a wide range of kinase targets. The protocols and data presented herein provide a foundation for researchers to utilize this scaffold in their drug discovery programs.

References

Application Notes and Protocols for Suzuki Coupling of (3-Bromo-6-methoxypyridin-2-yl)methanol with Boronic Acids

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and compiled data for the Suzuki-Miyaura cross-coupling reaction of (3-Bromo-6-methoxypyridin-2-yl)methanol with a variety of boronic acids. This reaction is a critical transformation for the synthesis of 3-aryl-6-methoxypyridin-2-yl)methanol derivatives, which are valuable scaffolds in medicinal chemistry and drug discovery. The Suzuki-Miyaura coupling is a versatile and powerful method for the formation of carbon-carbon bonds, favored for its mild reaction conditions and tolerance of a wide range of functional groups.

The resulting substituted pyridine motifs are of significant interest in the development of novel therapeutic agents. For instance, various substituted pyridine derivatives have been investigated as inhibitors of biological targets such as Janus kinase (JAK), which is implicated in autoimmune diseases and cancers.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of bromopyridine derivatives with various boronic acids. These conditions serve as a robust starting point for the optimization of reactions with this compound. The electronic and steric nature of the specific boronic acid may necessitate adjustments to the reaction parameters to achieve optimal yields.

| Entry | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene | 100 | 16 | 90-95 |

| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | THF | 80 | 18 | 88-92 |

| 4 | 4-Fluorophenylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ (2) | DME/H₂O (4:1) | 85 | 12 | 80-90 |

| 5 | Naphthalen-2-ylboronic acid | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ (2) | 1,4-Dioxane | 100 | 14 | 85-95 |

Experimental Protocols

This section provides a detailed, generalized protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. This protocol is a starting point and may require optimization for specific substrates and desired outcomes.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

-

Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv)

-

Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

-

Round-bottom flask or Schlenk tube

-

Condenser

-

Magnetic stirrer and stir bar

-

Inert gas supply (Argon or Nitrogen)

-

Standard glassware for workup and purification

Procedure:

-

Reaction Setup: To a dry round-bottom flask or Schlenk tube, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the base (2.0-3.0 equiv), and the palladium catalyst.

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add the degassed solvent mixture via syringe.

-

Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired (3-aryl-6-methoxypyridin-2-yl)methanol.

-

Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

The following diagrams illustrate the general experimental workflow and the catalytic cycle of the Suzuki-Miyaura coupling reaction.

Caption: Experimental workflow for the Suzuki coupling reaction.

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with (3-Bromo-6-methoxypyridin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Bromo-6-methoxypyridin-2-yl)methanol is a key building block in the synthesis of complex molecules for the pharmaceutical and materials science sectors.[1] Its structure, featuring a bromo-substituted pyridine ring with methoxy and hydroxymethyl functional groups, offers multiple sites for chemical modification. Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of this versatile intermediate, enabling the formation of carbon-carbon and carbon-nitrogen bonds.[2][3][4][5] These reactions are instrumental in the construction of diverse molecular scaffolds with potential biological activity.[6][7]

This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions of this compound.

Key Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis.[8] The general catalytic cycle involves the oxidative addition of an organohalide to a palladium(0) complex, followed by transmetalation with a coupling partner and reductive elimination to yield the desired product and regenerate the catalyst.[9][10][11]

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between organohalides and organoboron compounds.[10] This reaction is widely used in the synthesis of biaryl and heteroaryl structures.[2][12]

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions

| Entry | Coupling Partner (Boronic Acid/Ester) | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene | 100 | 16 | 90-98 |

| 3 | Thiophen-3-ylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | THF | 80 | 18 | 88-96 |

| 4 | Pyrimidin-5-ylboronic acid | PdCl₂(dppf) (3) | - | Na₂CO₃ (2) | DME/H₂O (4:1) | 85 | 14 | 82-92 |

Experimental Protocol: Suzuki-Miyaura Coupling

-

Materials:

-

This compound

-

Aryl- or heteroarylboronic acid (1.1-1.5 equiv.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, 2-3 equiv.)

-

Degassed solvent (e.g., 1,4-Dioxane/Water 4:1)

-

-

Procedure:

-

To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the boronic acid (1.2 equiv.), and the base (2.0 equiv.).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) under the inert atmosphere.

-

Add the degassed solvent via syringe.

-

Place the flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir the reaction mixture vigorously.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Sonogashira Coupling: C(sp²)-C(sp) Bond Formation

The Sonogashira reaction facilitates the coupling of aryl or vinyl halides with terminal alkynes, providing a direct route to substituted alkynes.[5][13] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[5]

Data Presentation: Representative Sonogashira Coupling Conditions

| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N (3) | THF | 60 | 8 | 80-90 |

| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₄ (3) | CuI (5) | Diisopropylamine (3) | Toluene | 70 | 10 | 85-95 |

| 3 | 1-Heptyne | Pd(OAc)₂ (2) / XPhos (4) | CuI (3) | Cs₂CO₃ (2.5) | 1,4-Dioxane | 80 | 12 | 78-88 |

| 4 | 3-Ethynylpyridine | PdCl₂(dppf) (3) | CuI (5) | t-BuOK (2) | DMF | 50 | 6 | 82-92 |

Experimental Protocol: Sonogashira Coupling

-

Materials:

-

This compound

-

Terminal alkyne (1.2-2.0 equiv.)

-

Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%)

-

Copper(I) iodide (CuI, 2-5 mol%)

-

Amine base (e.g., triethylamine or diisopropylamine)

-

Anhydrous solvent (e.g., THF or toluene)

-

-

Procedure:

-

To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst, and CuI.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the anhydrous solvent and the amine base via syringe.

-

Add the terminal alkyne dropwise with stirring.

-

Heat the reaction mixture to the desired temperature (e.g., 60 °C).

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the mixture and filter through a pad of celite, washing with the reaction solvent.

-

Concentrate the filtrate and purify the residue by column chromatography.

-

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the synthesis of carbon-nitrogen bonds by coupling amines with aryl halides.[3][14][15] This reaction has broad substrate scope and functional group tolerance.[3]

Data Presentation: Representative Buchwald-Hartwig Amination Conditions

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (4) | NaOt-Bu (1.5) | Toluene | 100 | 12 | 88-96 |

| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2) | 1,4-Dioxane | 110 | 18 | 85-94 |

| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | XPhos (3) | LiHMDS (1.8) | THF | 80 | 10 | 90-98 |

| 4 | Cyclohexylamine | Pd(OAc)₂ (2) | BrettPhos (4) | Cs₂CO₃ (2.5) | t-BuOH | 90 | 16 | 82-90 |

Experimental Protocol: Buchwald-Hartwig Amination

-

Materials:

-

This compound

-

Primary or secondary amine (1.1-1.5 equiv.)

-

Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

-

Phosphine ligand (e.g., BINAP, XPhos)

-

Strong, non-nucleophilic base (e.g., NaOt-Bu, LiHMDS)

-

Anhydrous, deoxygenated solvent (e.g., toluene, 1,4-dioxane)

-

-

Procedure:

-

In a glovebox or under an inert atmosphere, add the palladium precatalyst and the phosphine ligand to a dry Schlenk tube.

-

Add the base, followed by this compound (1.0 equiv.).

-

Add the anhydrous solvent.

-

Add the amine (1.2 equiv.) via syringe.

-

Seal the tube and heat the mixture in an oil bath at the specified temperature (e.g., 100 °C) with vigorous stirring.

-

Monitor the reaction by LC-MS.

-

After cooling, dilute the reaction mixture with ethyl acetate, and filter through a plug of silica gel, eluting with additional ethyl acetate.

-

Concentrate the filtrate and purify the crude product by column chromatography or recrystallization.

-

Experimental Workflow and Logic

The selection of the appropriate cross-coupling reaction and conditions is crucial for a successful synthesis. The following diagrams illustrate a general experimental workflow and a decision-making process.

Conclusion

The palladium-catalyzed cross-coupling reactions outlined provide a robust platform for the derivatization of this compound. The provided protocols, adapted from established procedures for similar substrates, serve as a strong starting point for the synthesis of a wide array of novel compounds.[2][12] Researchers should note that optimization of reaction conditions, including catalyst, ligand, base, and solvent, may be necessary to achieve optimal yields for specific substrates. Careful monitoring of the reaction progress is highly recommended.

References

- 1. China CAS 623942-84-7 | this compound Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]

- 2. benchchem.com [benchchem.com]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. Heck reaction - Wikipedia [en.wikipedia.org]

- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 6. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Transition-Metal-Catalyzed Alkyl Heck-Type Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. benchchem.com [benchchem.com]

- 13. Sonogashira Coupling [organic-chemistry.org]

- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 15. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

Application Note and Protocol for the Synthesis of (3-Bromo-6-methoxypyridin-2-yl)methanol Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed two-step protocol for the synthesis of (3-Bromo-6-methoxypyridin-2-yl)methanol, a key heterocyclic building block for pharmaceutical and materials science research.[1][2] The synthesis begins with the directed ortho-lithiation and subsequent formylation of 2-bromo-6-methoxypyridine to yield the intermediate aldehyde, 3-bromo-6-methoxy-2-pyridinecarboxaldehyde. This intermediate is then reduced to the target primary alcohol. The methodologies are based on established procedures for analogous pyridine derivatives, ensuring a reliable and reproducible synthetic route.[3]

Introduction

Substituted pyridines are fundamental scaffolds in medicinal chemistry and drug development due to their presence in numerous biologically active compounds.[3] The title compound, this compound (CAS 623942-84-7), incorporates a unique substitution pattern: a bromine atom for subsequent cross-coupling reactions, a methoxy group influencing electronic properties, and a hydroxymethyl group for further functionalization.[1] These features make it a valuable intermediate for constructing complex molecular architectures, such as kinase inhibitors and other heterocyclic drug candidates.[1] The following protocol outlines a robust procedure for its preparation from commercially available 2-bromo-6-methoxypyridine.

Synthetic Pathway Overview

The synthesis proceeds in two main steps as illustrated in the workflow diagram below. The first step is a directed ortho-metalation (DoM), a powerful strategy for regioselective functionalization of aromatic rings.[4][5] The methoxy group at the C6 position of the starting material directs the lithiation to the adjacent C3 position. The resulting aryllithium intermediate is trapped with an electrophile, N,N-dimethylformamide (DMF), to install a formyl group. The second step is the selective reduction of the aldehyde to the corresponding primary alcohol using a mild reducing agent.

Figure 1. Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 3-Bromo-6-methoxy-2-pyridinecarboxaldehyde

This procedure details the directed ortho-lithiation of 2-bromo-6-methoxypyridine followed by formylation. The use of lithium diisopropylamide (LDA) at low temperatures ensures regioselective deprotonation at the C3 position.

Materials:

-

2-Bromo-6-methoxypyridine

-

Diisopropylamine

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-